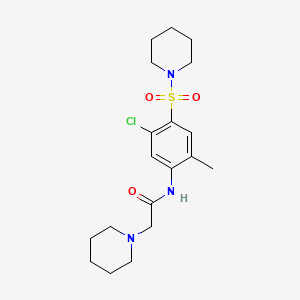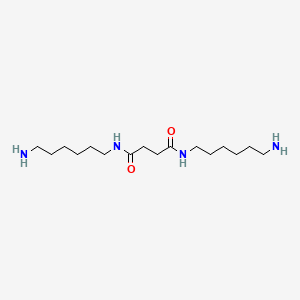
Butanediamide, N,N'-bis(6-aminohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanediamide, N,N’-bis(6-aminohexyl)- is an organic compound with the molecular formula C16H34N4O2. It is a derivative of butanediamide, where two 6-aminohexyl groups are attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanediamide, N,N’-bis(6-aminohexyl)- typically involves the reaction of butanediamide with 6-aminohexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of Butanediamide, N,N’-bis(6-aminohexyl)- is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and environmental impact. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Butanediamide, N,N’-bis(6-aminohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Butanediamide, N,N’-bis(6-aminohexyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery and targeting.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Butanediamide, N,N’-bis(6-aminohexyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and other biomolecules, modulating their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(6-aminohexyl)hexanediamide: Similar in structure but with different functional groups.
N,N’-Bis(6-aminohexyl)-1,6-hexanediamine: Another related compound with similar properties.
Uniqueness
Butanediamide, N,N’-bis(6-aminohexyl)- is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with biomolecules sets it apart from other similar compounds .
Properties
CAS No. |
67391-62-2 |
|---|---|
Molecular Formula |
C16H34N4O2 |
Molecular Weight |
314.47 g/mol |
IUPAC Name |
N,N'-bis(6-aminohexyl)butanediamide |
InChI |
InChI=1S/C16H34N4O2/c17-11-5-1-3-7-13-19-15(21)9-10-16(22)20-14-8-4-2-6-12-18/h1-14,17-18H2,(H,19,21)(H,20,22) |
InChI Key |
AEFOQQIIXKAIMT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)CCC(=O)NCCCCCCN)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


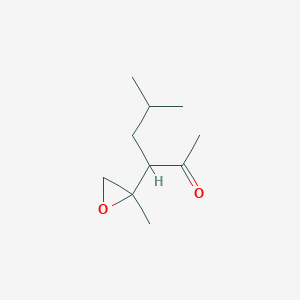
phosphanium chloride](/img/structure/B14461970.png)
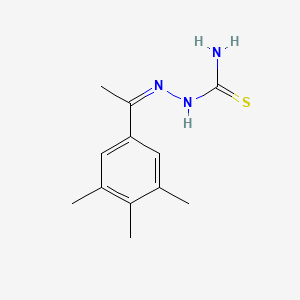
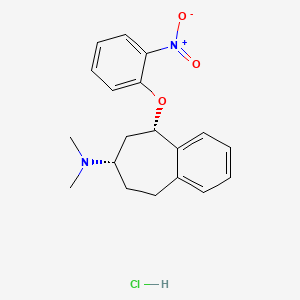
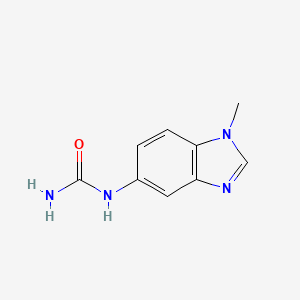
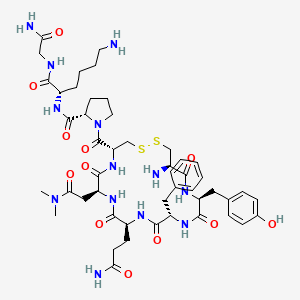

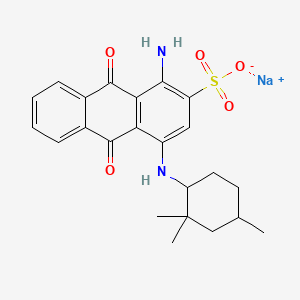

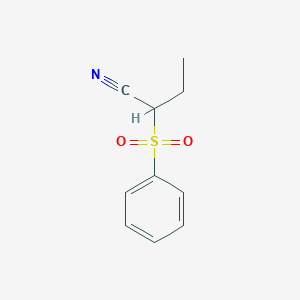
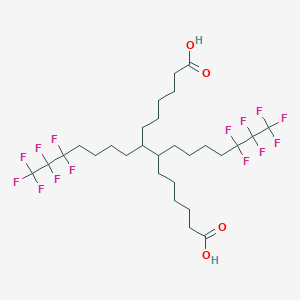
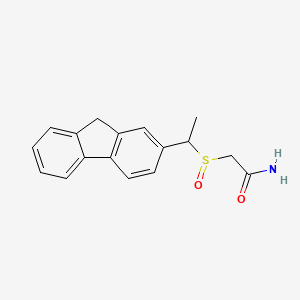
![6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B14462022.png)
